Tauro-Obeticholic acid-d5 (sodium)

CAS No.:

Cat. No.: VC16666978

Molecular Formula: C28H49NO6S

Molecular Weight: 532.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H49NO6S |

|---|---|

| Molecular Weight | 532.8 g/mol |

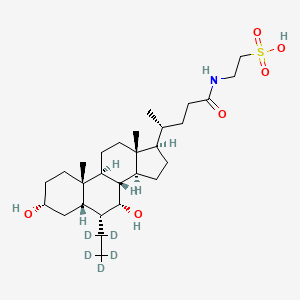

| IUPAC Name | 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

| Standard InChI | InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |

| Standard InChI Key | JEZXQTZLWHAKAC-IVCCNVDWSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O |

| Canonical SMILES | CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Tauro-Obeticholic Acid-d5 (sodium) has the molecular formula and a molecular weight of 554.77 g/mol . The deuterium atoms are strategically incorporated into the bile acid backbone, typically at positions resistant to metabolic exchange, ensuring isotopic stability during experimental use. The sodium salt form enhances aqueous solubility, facilitating its application in in vitro and in vivo systems .

Synthesis and Isotopic Labeling

The synthesis involves deuterium incorporation via hydrogen-deuterium exchange reactions or deuterated precursor utilization. Key steps include:

-

Deuteration of Obeticholic Acid: Exposure to deuterated reagents under controlled conditions replaces specific hydrogen atoms with deuterium.

-

Conjugation with Taurine: The deuterated Obeticholic Acid undergoes conjugation with taurine to form Tauro-Obeticholic Acid-d5.

-

Salt Formation: Reaction with sodium hydroxide yields the sodium salt, optimizing physicochemical properties for research use .

Analytical validation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms structural integrity and isotopic purity (>98%).

Mechanism of Action and Biological Activity

Farnesoid X Receptor Agonism

Tauro-Obeticholic Acid-d5 (sodium) activates FXR, a nuclear receptor regulating bile acid synthesis, transport, and detoxification. FXR activation suppresses cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing hepatic cholesterol accumulation . This mechanism mirrors its non-deuterated counterpart, making it a reliable tracer in FXR-related studies.

Modulation of Metabolic Pathways

The compound influences multiple pathways:

-

Bile Acid Homeostasis: Enhances canalicular bile acid export via upregulation of the bile salt export pump (BSEP) .

-

Lipid Metabolism: Reduces serum triglycerides by modulating apolipoprotein C-III expression .

-

Glucose Regulation: Improves insulin sensitivity through FXR-mediated suppression of gluconeogenic genes .

These effects are quantifiable in preclinical models using deuterium-labeled Tauro-Obeticholic Acid-d5 to track metabolic fates.

Applications in Research

Metabolic Tracing and Pharmacokinetics

The isotopic label enables precise quantification in biological matrices. Key applications include:

-

Mass Spectrometry-Based Assays: Deuterium labeling eliminates interference from endogenous bile acids, allowing accurate measurement of absorption, distribution, metabolism, and excretion (ADME) .

-

Enterohepatic Circulation Studies: Tracking recirculation between the liver and intestine elucidates bile acid dynamics in diseases like non-alcoholic steatohepatitis (NASH) .

Drug Development

As a stable isotope analog, Tauro-Obeticholic Acid-d5 aids in:

-

Obeticholic Acid Metabolism Studies: Identifying metabolic pathways and potential drug-drug interactions .

-

Dosage Form Optimization: Evaluating bioavailability of novel formulations targeting FXR.

Comparative Analysis with Related Bile Acids

Future Directions and Research Gaps

-

Clinical Translation: While preclinical data are robust, human pharmacokinetic studies are needed to validate tracer utility .

-

NASH Therapeutics: Exploring deuterated bile acids as combination therapies with FGF19 analogs .

-

Microbiome Interactions: Investigating deuterium retention in microbiota-mediated bile acid modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume